3-Chloro-1-ethylquinolin-2(1H)-one 3-Chloro-1-ethylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17244324
InChI: InChI=1S/C11H10ClNO/c1-2-13-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol

3-Chloro-1-ethylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC17244324

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1-ethylquinolin-2(1H)-one -

Specification

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
IUPAC Name 3-chloro-1-ethylquinolin-2-one
Standard InChI InChI=1S/C11H10ClNO/c1-2-13-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-7H,2H2,1H3
Standard InChI Key LDXLOTLLODMAKO-UHFFFAOYSA-N
Canonical SMILES CCN1C2=CC=CC=C2C=C(C1=O)Cl

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The quinolinone backbone consists of a benzene ring fused to a 2-pyridinone ring, creating a planar bicyclic system. Substitution at the 1-position with an ethyl group (-CH2CH3) introduces steric and electronic effects that influence reactivity and intermolecular interactions. The chlorine atom at the 3-position further modulates electronic density, enhancing electrophilic substitution potential at adjacent positions .

Molecular Formula and Weight

The molecular formula is deduced as C11H10ClNO, yielding a molecular weight of 207.66 g/mol. This aligns with analogs such as 3-chloro-1-methylquinolin-2(1H)-one (C10H8ClNO, 193.63 g/mol) and 7-(chloromethyl)-3-ethylquinolin-2(1H)-one (C12H12ClNO, 221.68 g/mol) .

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: A strong absorption band near 1,680–1,710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the pyridinone ring. The C-Cl bond exhibits a characteristic signal at 550–600 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The ethyl group’s methyl protons resonate as a triplet (δ 1.2–1.4 ppm), while methylene protons appear as a quartet (δ 3.4–3.6 ppm). Aromatic protons in the quinolinone system typically show signals between δ 6.8–8.5 ppm, with deshielding effects from the chlorine substituent .

    • ¹³C NMR: The carbonyl carbon resonates near δ 165–170 ppm. Chlorine-induced deshielding shifts the C-3 carbon to δ 120–125 ppm .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for synthesizing 3-chloro-1-ethylquinolin-2(1H)-one:

  • Direct Chlorination of 1-Ethylquinolin-2(1H)-one:

    • Electrophilic chlorination using Cl2 or SO2Cl2 under controlled conditions targets the 3-position, leveraging the activating effect of the pyridinone ring’s electron-rich regions.

  • Cyclocondensation of Chlorinated Precursors:

    • Reacting 2-chloroaniline with ethyl acetoacetate in a Gould-Jacobs reaction forms the quinolinone core, followed by N-ethylation using ethyl bromide or diethyl sulfate .

Optimized Protocol (Hypothetical)

  • Step 1: Synthesis of 1-ethylquinolin-2(1H)-one via condensation of ethyl acetoacetate with 2-aminobenzaldehyde in polyphosphoric acid (PPA) at 120°C for 6 hours .

  • Step 2: Chlorination using sulfuryl chloride (SO2Cl2) in dichloromethane at 0°C, yielding 3-chloro-1-ethylquinolin-2(1H)-one with an estimated 65–75% efficiency.

Key Challenges:

  • Regioselectivity issues may arise during chlorination, requiring careful temperature control.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the desired product from di- or tri-chlorinated byproducts .

Pharmacological and Material Applications

Medicinal Chemistry

Quinolinones exhibit broad bioactivity, and chlorination often enhances pharmacokinetic properties:

  • Antimicrobial Activity: Chlorine’s electronegativity increases membrane permeability, potentiating activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

  • Antitumor Potential: Derivatives like 4-(2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one show IC50 values <10 μM against breast cancer cell lines (MCF-7), suggesting similar efficacy for the 3-chloro variant .

Structure-Activity Relationships (SAR)

  • The ethyl group at N-1 enhances metabolic stability compared to methyl analogs.

  • Chlorine at C-3 increases electron-withdrawing effects, improving interaction with enzymatic active sites .

Material Science

  • Organic Semiconductors: The planar quinolinone core facilitates π-π stacking, while chlorine substituents tune electron affinity. Charge carrier mobility estimates range from 0.1–1.0 cm²/V·s.

  • Coordination Chemistry: The carbonyl and chlorine moieties act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis .

Analytical and Computational Characterization

High-Resolution Mass Spectrometry (HRMS)

A calculated exact mass of 207.0453 Da (for C11H10ClNO) matches the [M+H]⁺ ion at m/z 208.0526, with isotopic peaks confirming chlorine’s presence (3:1 ratio for ³⁵Cl:³⁷Cl) .

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity suitable for electrophilic substitutions .

  • Molecular Electrostatic Potential (MEP): High electron density at the carbonyl oxygen and chlorine atom, suggesting nucleophilic attack sites at C-4 and C-8 .

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